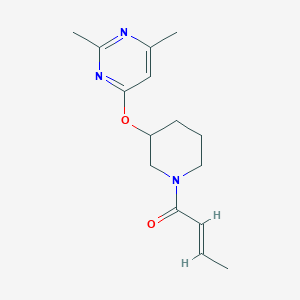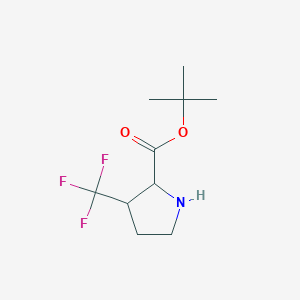
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate, also known as Boc-3-(CF3)-Pro-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH is not fully understood. However, it has been suggested that its inhibitory activity against enzymes may be due to its ability to bind to the enzyme's active site, preventing substrate binding and catalysis.
Biochemical and Physiological Effects
This compound(CF3)-Pro-OH has been shown to exhibit low toxicity in vitro, making it a promising compound for further research. However, its effects on biochemical and physiological systems have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH in lab experiments is its ease of removal as a protecting group during peptide synthesis. Additionally, its inhibitory activity against enzymes makes it a potential lead compound for drug discovery. However, one limitation of using this compound(CF3)-Pro-OH is its relatively high cost compared to other protecting groups.
Direcciones Futuras
There are several potential future directions for research involving Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH. One area of interest is its potential as a lead compound for drug discovery. Further research could focus on optimizing its inhibitory activity against specific enzymes. Additionally, its potential as a proteomics tool for studying protein-protein interactions could be further explored. Finally, its effects on biochemical and physiological systems could be studied in more detail to better understand its potential applications in medicine.
Métodos De Síntesis
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of tert-butyl acrylate with trifluoroacetic acid to form tert-butyl 3-(trifluoromethyl)acrylate. This intermediate is then reacted with pyrrolidine to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. It is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Additionally, this compound(CF3)-Pro-OH has been shown to exhibit inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery. It has also been used in proteomics research to study protein-protein interactions.
Propiedades
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-6(4-5-14-7)10(11,12)13/h6-7,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKFCQTRWSHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
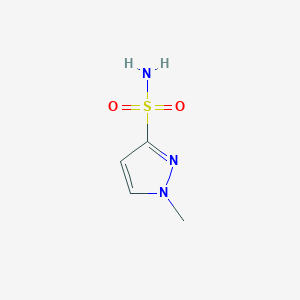

![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)
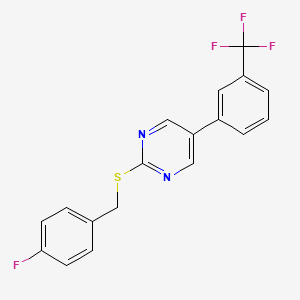
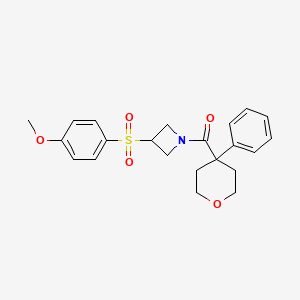
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
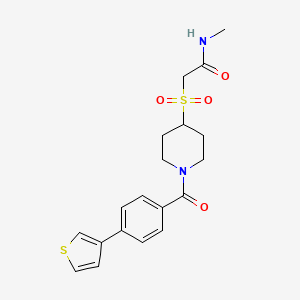
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
